stannane CAS No. 78669-74-6](/img/structure/B14430314.png)
[(Cyclopent-1-en-1-yl)oxy](triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopent-1-en-1-yl)oxystannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. (Cyclopent-1-en-1-yl)oxystannane is particularly interesting due to its unique structure, which includes a cyclopentene ring and triphenyl groups attached to a tin atom.
Vorbereitungsmethoden
The synthesis of (Cyclopent-1-en-1-yl)oxystannane typically involves the reaction of cyclopent-1-en-1-ol with triphenyltin chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete conversion.
Analyse Chemischer Reaktionen
(Cyclopent-1-en-1-yl)oxystannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The triphenyl groups can be substituted with other organic groups under appropriate conditions.
Transmetallation: The compound can undergo transmetallation reactions, where the tin atom is replaced by another metal, such as lithium or magnesium.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Cyclopent-1-en-1-yl)oxystannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of various organotin compounds, which have applications in catalysis and material science.
Wirkmechanismus
The mechanism of action of (Cyclopent-1-en-1-yl)oxystannane involves its interaction with various molecular targets. The tin atom in the compound can form bonds with other atoms, facilitating various chemical reactions. The cyclopentene ring and triphenyl groups also play a role in stabilizing the compound and influencing its reactivity. The exact pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
(Cyclopent-1-en-1-yl)oxystannane can be compared with other organotin compounds, such as:
Triphenyltin chloride: Similar in structure but lacks the cyclopentene ring.
Cyclopentadienyl tin compounds: Contain a cyclopentadienyl ring instead of a cyclopentene ring.
Tributyltin compounds: Have butyl groups instead of phenyl groups.
The uniqueness of (Cyclopent-1-en-1-yl)oxystannane lies in its combination of a cyclopentene ring and triphenyl groups, which confer specific reactivity and stability properties.
Eigenschaften
CAS-Nummer |
78669-74-6 |
|---|---|
Molekularformel |
C23H22OSn |
Molekulargewicht |
433.1 g/mol |
IUPAC-Name |
cyclopenten-1-yloxy(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C5H8O.Sn/c3*1-2-4-6-5-3-1;6-5-3-1-2-4-5;/h3*1-5H;3,6H,1-2,4H2;/q;;;;+1/p-1 |
InChI-Schlüssel |
MZSOTLJJZMCXKX-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC=C(C1)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
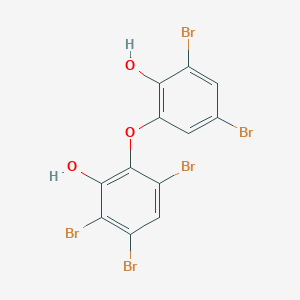
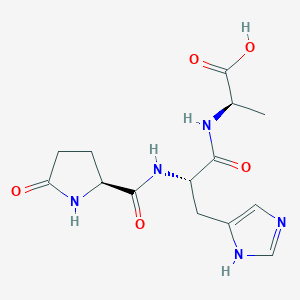
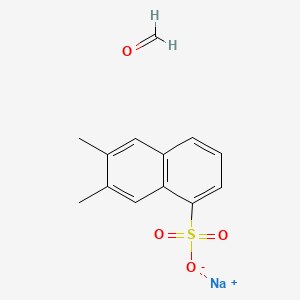
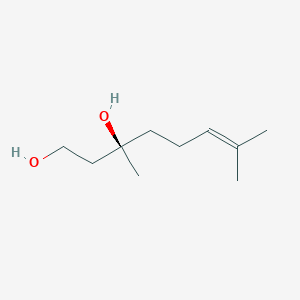

![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
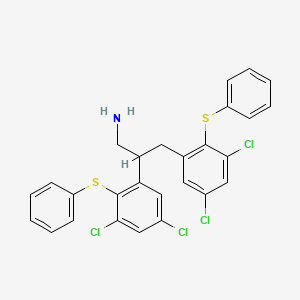
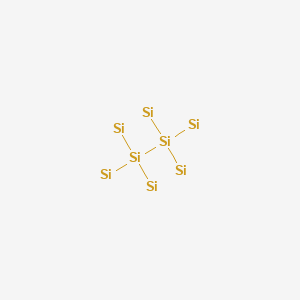
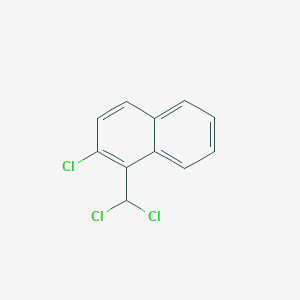
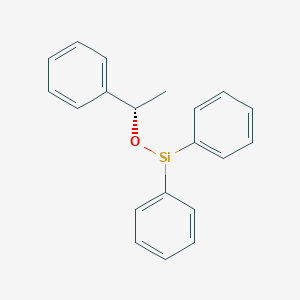

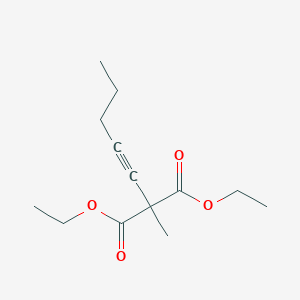
![7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid](/img/structure/B14430296.png)
